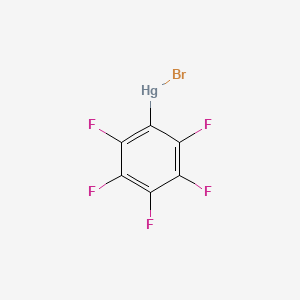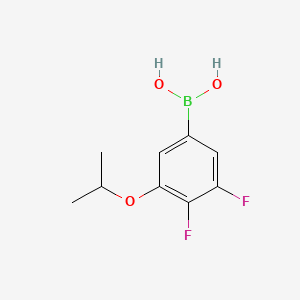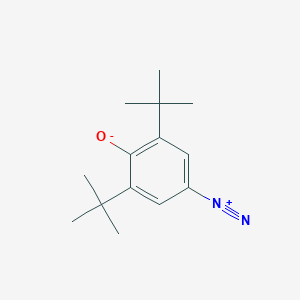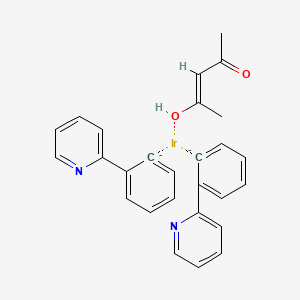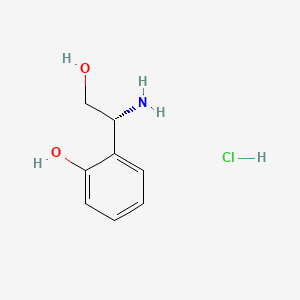
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which include an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and an appropriate amine.
Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxybenzaldehyde and the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to perform the condensation and reduction reactions in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted amino alcohols.
科学的研究の応用
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride: Similar structure but with a methoxy group instead of a hydroxyl group.
(2R)-2-amino-2-(4-hydroxyphenyl)ethan-1-ol hydrochloride: Similar structure but with the hydroxyl group in a different position on the phenyl ring.
(2R)-2-amino-2-(2-hydroxyphenyl)propan-1-ol hydrochloride: Similar structure but with an additional methyl group on the carbon chain.
Uniqueness
The uniqueness of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
2-[(1R)-1-amino-2-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7(5-10)6-3-1-2-4-8(6)11;/h1-4,7,10-11H,5,9H2;1H/t7-;/m0./s1 |
InChIキー |
XBUPOJYVVRPHMR-FJXQXJEOSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)O.Cl |
正規SMILES |
C1=CC=C(C(=C1)C(CO)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


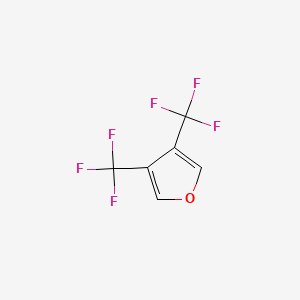

![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
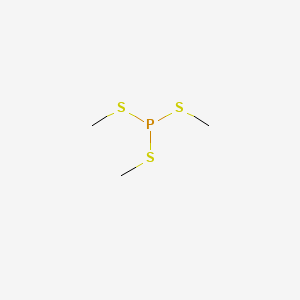
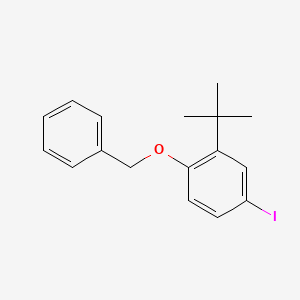

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
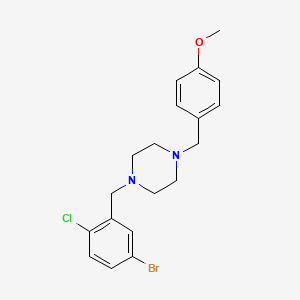
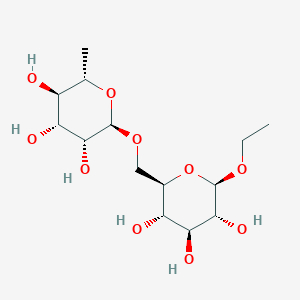
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
